

IMP-1088: A Potent Chemical Probe for N-myristoyltransferase (NMT) Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **IMP-1088**

Cat. No.: **B608084**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-myristylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to the N-terminal glycine of a protein, is a critical co- and post-translational modification that governs the function of a multitude of proteins involved in pivotal cellular processes. This modification is catalyzed by the enzyme N-myristoyltransferase (NMT), which exists as two isoforms in humans, NMT1 and NMT2. The dysregulation of NMT activity has been implicated in various diseases, including cancer and infectious diseases, making it an attractive therapeutic target. **IMP-1088** has emerged as a potent and selective dual inhibitor of human NMT1 and NMT2, serving as an invaluable chemical probe to dissect the roles of N-myristylation in health and disease. This technical guide provides a comprehensive overview of **IMP-1088**, including its biochemical and cellular activities, detailed experimental protocols for its use, and insights into the signaling pathways modulated by NMT inhibition.

Introduction to **IMP-1088**

IMP-1088 is a small molecule inhibitor that targets both human N-myristoyltransferase 1 (NMT1) and NMT2 with high potency.^{[1][2][3][4][5][6]} It was developed through fragment-based drug discovery and has demonstrated significant utility in studying the biological consequences of NMT inhibition. By preventing the myristylation of viral and host cell proteins, **IMP-1088** has been shown to block the replication of a broad range of viruses, including rhinoviruses, polioviruses, and poxviruses.^[3] Its mechanism of action involves targeting the host cell

machinery, which may reduce the likelihood of viral resistance.[\[3\]](#) In addition to its antiviral properties, **IMP-1088** is a valuable research tool for elucidating the roles of N-myristoylated proteins in various cellular signaling pathways.

Physicochemical Properties and Data Presentation

A summary of the key physicochemical and biological activity data for **IMP-1088** is presented below.

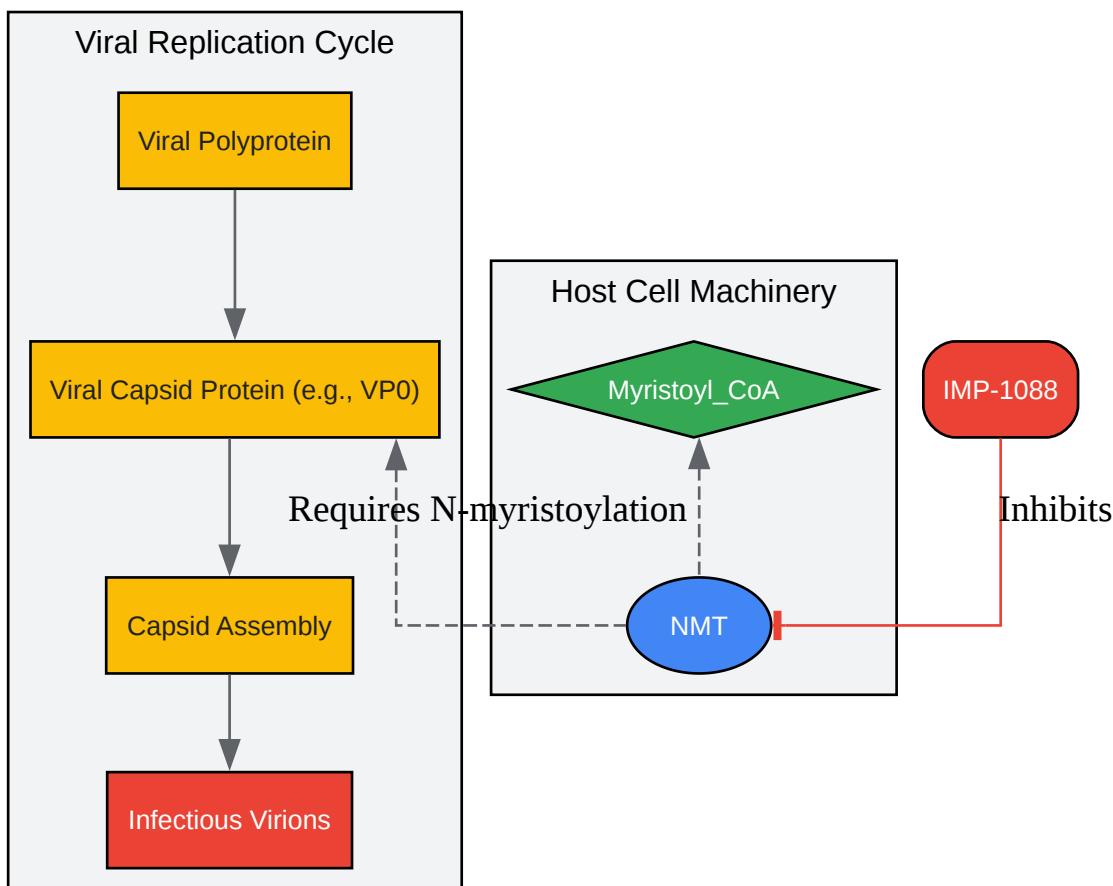
Table 1: Physicochemical Properties of **IMP-1088**

Property	Value	Reference
IUPAC Name	1-(5-{3,4-Difluoro-2-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethoxy]phenyl}-1-methyl-1H-indazol-3-yl)-N,N-dimethylmethanamine	[3]
Molecular Formula	C ₂₅ H ₂₉ F ₂ N ₅ O	[3] [7]
Molar Mass	453.538 g·mol ⁻¹	[3]
CAS Number	2059148-82-0	[3] [7]
Solubility	Soluble in DMSO (100 mg/mL) and Methyl Acetate (10 mg/ml)	[2] [7]

Table 2: In Vitro Biochemical Activity of **IMP-1088**

Target	Assay	Potency	Reference
Human NMT1 (HsNMT1)	IC ₅₀	<1 nM	[2]
Human NMT2 (HsNMT2)	IC ₅₀	<1 nM	[2]
Human NMT1 (HsNMT1)	K _d	<210 pM	[2]

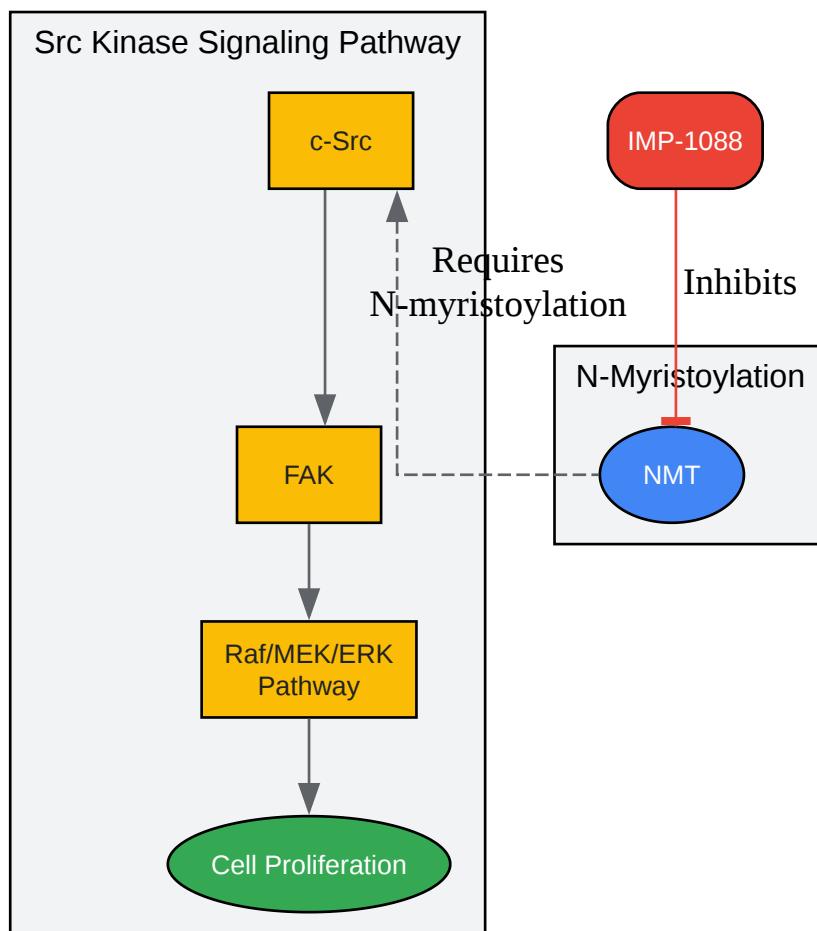
Table 3: Cellular and Antiviral Activity of **IMP-1088**


Cell Line/Virus	Assay	Potency (EC ₅₀ /IC ₅₀)	Cytotoxicity (CC ₅₀ /IC ₅₀)	Reference
Rhinovirus (RV-A16) in HeLa cells	Cytopathic Effect (CPE)	17 nM	>1,000 nM (for cell growth)	[2][7]
Rhinovirus (RV-A16) in HeLa cells	Infectious Virus Suppression	5.8 nM	-	[2]
Vaccinia Virus (VACV) in primate cells	Viral Infection Inhibition	0.1 μM	>10 μM	[8]
Various Rhinovirus serotypes in HeLa cells	Viral Titer Reduction	-	>1,000 nM (for cell growth)	[7]
Rhinovirus (RV-16) in hBECs	Infectious Virus Production	-	-	[7]

Signaling Pathways and Biological Effects of NMT Inhibition

N-myristoylation is crucial for the proper localization and function of numerous signaling proteins. Inhibition of NMTs by **IMP-1088** can therefore have profound effects on various cellular pathways.

Disruption of Viral Replication


A primary and well-documented effect of **IMP-1088** is the inhibition of viral replication. This is achieved by preventing the N-myristoylation of viral capsid proteins, which is an essential step for viral assembly.[3]

[Click to download full resolution via product page](#)

Caption: **IMP-1088** inhibits viral replication by blocking NMT-mediated myristoylation of viral capsid proteins.

Modulation of Cellular Signaling Cascades

NMT inhibition has been shown to impact key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, the myristylation of Src family kinases is essential for their membrane localization and subsequent activation of downstream signaling.

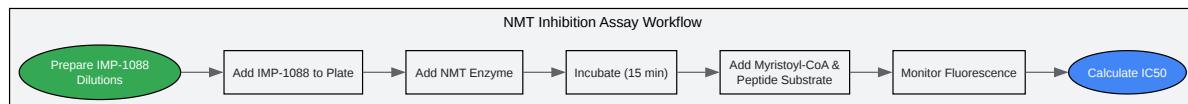
[Click to download full resolution via product page](#)

Caption: **IMP-1088** can disrupt pro-proliferative signaling by inhibiting the myristoylation of key kinases like c-Src.

Experimental Protocols

The following protocols provide a detailed methodology for key experiments involving **IMP-1088**.

In Vitro NMT Inhibition Assay


This protocol describes a fluorogenic assay to measure the inhibitory activity of **IMP-1088** on recombinant human NMT1 and NMT2.

Materials:

- Recombinant human NMT1 and NMT2
- Myristoyl-CoA
- Fluorogenic peptide substrate
- Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM DTT, 0.5 mM EDTA)
- **IMP-1088** stock solution (in DMSO)
- 384-well black microplates
- Plate reader with fluorescence detection capabilities

Procedure:

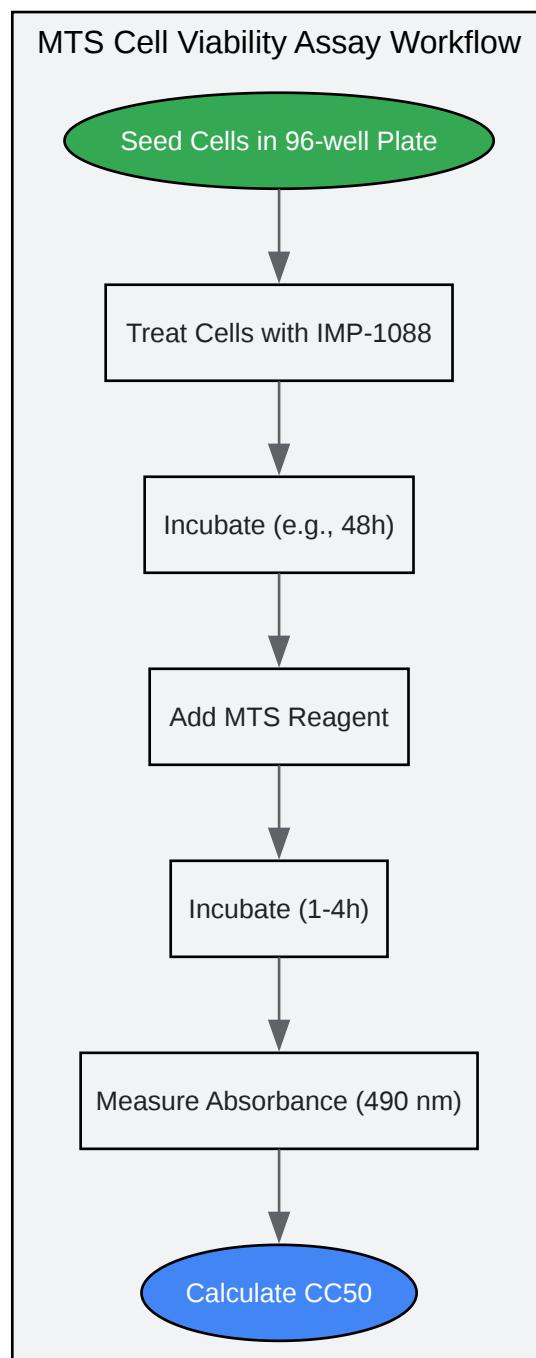
- Prepare serial dilutions of **IMP-1088** in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.
- In a 384-well plate, add the diluted **IMP-1088** or DMSO (vehicle control).
- Add the NMT enzyme (NMT1 or NMT2) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
- Initiate the reaction by adding a mixture of Myristoyl-CoA and the fluorogenic peptide substrate.
- Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (e.g., excitation at 340 nm, emission at 460 nm).
- Calculate the initial reaction rates and determine the IC₅₀ value of **IMP-1088** by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro NMT inhibition assay.

Cellular Viability Assay (MTS Assay)

This protocol outlines the use of an MTS assay to determine the cytotoxic effects of **IMP-1088** on cultured cells.


Materials:

- Cell line of interest (e.g., HeLa)
- Complete cell culture medium
- **IMP-1088** stock solution (in DMSO)
- 96-well clear-bottom microplates
- MTS reagent
- Plate reader with absorbance detection capabilities

Procedure:

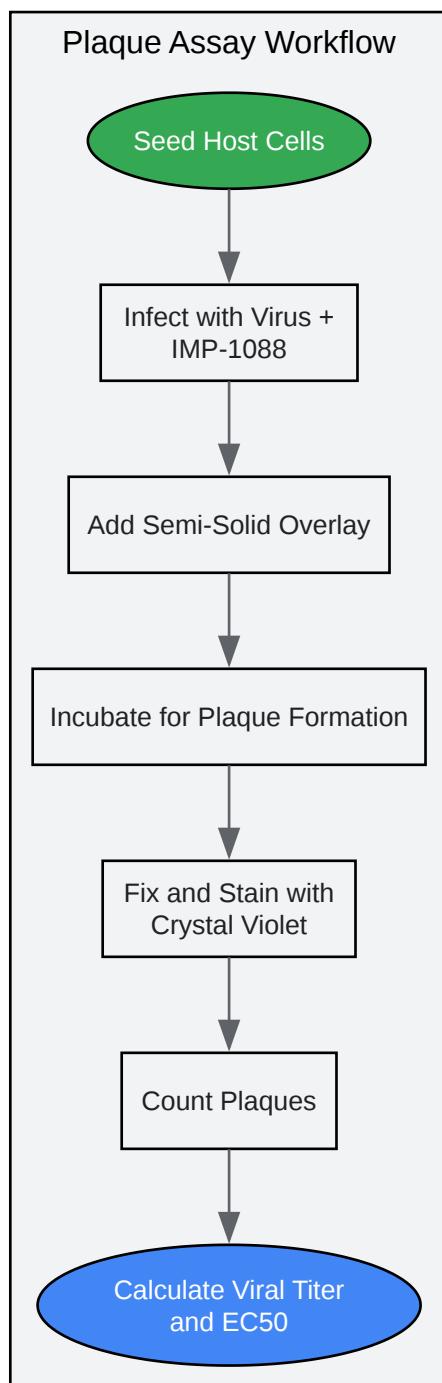
- Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
- Prepare serial dilutions of **IMP-1088** in cell culture medium.

- Remove the old medium from the cells and replace it with the medium containing the different concentrations of **IMP-1088** or DMSO (vehicle control).
- Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
- Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value.

[Click to download full resolution via product page](#)

Caption: Workflow for the MTS cell viability assay.

Viral Titer Assay (Plaque Assay)


This protocol describes a plaque assay to determine the effect of **IMP-1088** on the production of infectious virus particles.

Materials:

- Host cell line permissive to the virus of interest
- Virus stock
- Complete cell culture medium
- **IMP-1088** stock solution (in DMSO)
- Agarose or methylcellulose overlay medium
- Crystal violet staining solution
- 6-well or 12-well plates

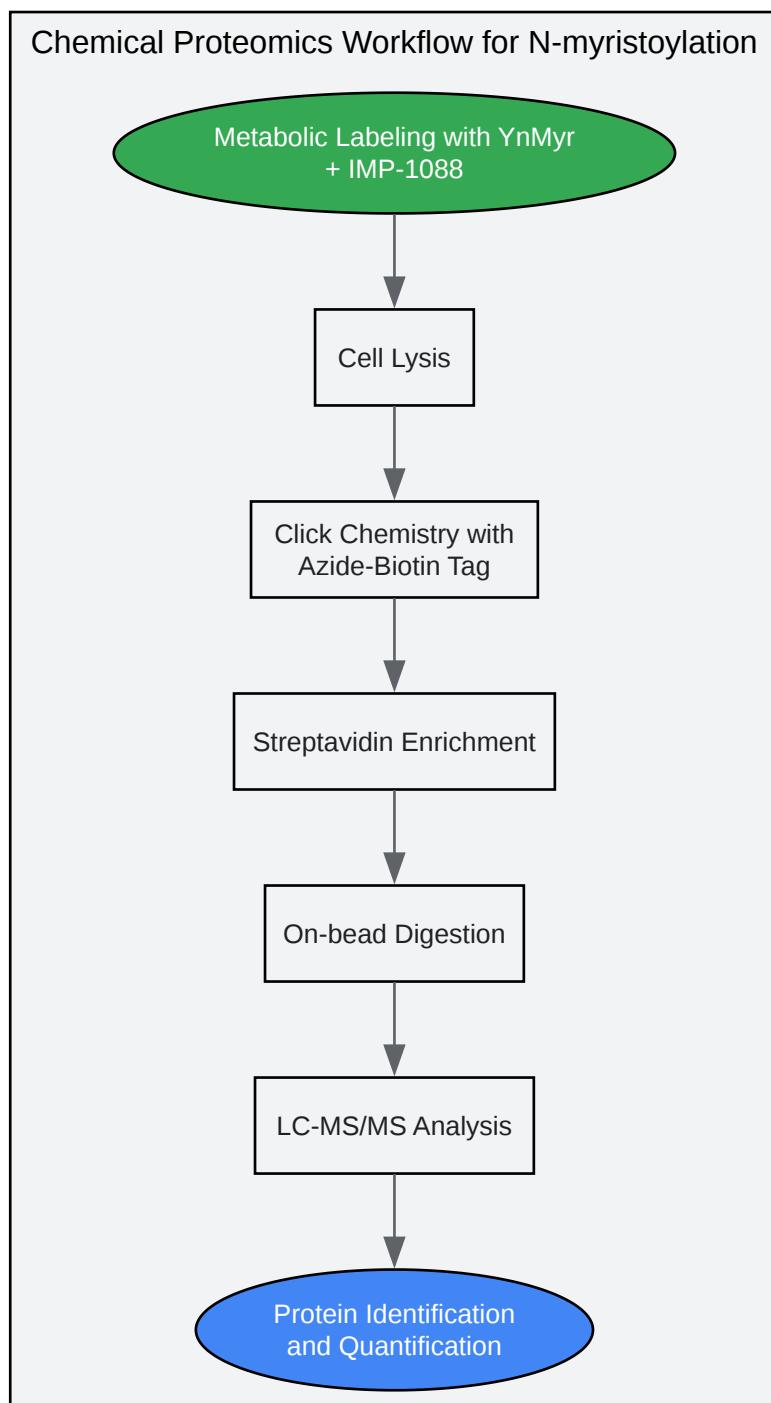
Procedure:

- Seed host cells in multi-well plates to form a confluent monolayer.
- Infect the cells with the virus in the presence of various concentrations of **IMP-1088** or DMSO (vehicle control).
- After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of **IMP-1088**.
- Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
- Fix the cells and stain with crystal violet to visualize the plaques.
- Count the number of plaques and calculate the viral titer (plaque-forming units per mL). Determine the EC₅₀ of **IMP-1088**.

[Click to download full resolution via product page](#)

Caption: Workflow for the viral plaque assay.

Quantitative Proteomic Analysis of N-myristoylation


This protocol provides an overview of a chemical proteomics approach to identify and quantify proteins whose myristoylation is inhibited by **IMP-1088**.

Materials:

- Cell line of interest
- YnMyr (alkyne-tagged myristic acid analog)
- **IMP-1088** stock solution (in DMSO)
- Cell lysis buffer
- Azide-biotin tag
- Click chemistry reagents (copper(I) catalyst, ligand)
- Streptavidin beads
- Mass spectrometer

Procedure:

- Culture cells in the presence of YnMyr and different concentrations of **IMP-1088** or DMSO.
- Harvest and lyse the cells.
- Perform a click chemistry reaction to attach an azide-biotin tag to the alkyne group of the incorporated YnMyr.
- Enrich the biotin-tagged (myristoylated) proteins using streptavidin beads.
- Digest the enriched proteins into peptides (e.g., with trypsin).
- Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Identify and quantify the myristoylated proteins and determine the extent of inhibition by **IMP-1088**.^{[8][9]}

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IMP-1088 - Wikipedia [en.wikipedia.org]
- 4. IMP-1088 [medbox.iiab.me]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor IMP-1088 generates non-infectious virions defective in cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [IMP-1088: A Potent Chemical Probe for N-myristoyltransferase (NMT) Function]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b608084#imp-1088-as-a-chemical-probe-for-nmt-function>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com